3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea
Description
3-[2-(1,3-Benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a thiourea derivative featuring a benzothiazole core linked to a phenyl group and a pyrrolidine-sulfonyl-substituted benzoyl moiety. Its structure combines a heterocyclic benzothiazole system, known for π-π stacking and hydrogen-bonding capabilities, with a thiourea group that enhances binding affinity to biological targets like kinases or receptors. The pyrrolidine-sulfonyl group may improve solubility and modulate interactions with hydrophobic binding pockets.
Properties
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S3/c30-23(17-11-13-18(14-12-17)35(31,32)29-15-5-6-16-29)28-25(33)27-20-8-2-1-7-19(20)24-26-21-9-3-4-10-22(21)34-24/h1-4,7-14H,5-6,15-16H2,(H2,27,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRADXZEFQWOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck coupling reaction, which is used to introduce the benzothiazole moiety into the polymer structure . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and specific catalysts to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Structural Features
The compound consists of a benzothiazole moiety linked to a pyrrolidine sulfonyl group through a thiourea linkage. This unique combination contributes to its diverse biological activities.
Chemistry
Synthesis Building Block : The compound serves as a valuable building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties.
Biology
Antibacterial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial activity. Studies have evaluated the efficacy of related benzothiazole derivatives against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Anticancer Activity : Investigations into the anticancer properties of this compound have shown promise in targeting specific cancer cell lines. For example, derivatives of benzothiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Medicine
Therapeutic Potential : The compound's structural characteristics make it a candidate for further exploration in drug development. Its interaction with biological targets has been assessed through various in vitro assays, indicating potential therapeutic applications in treating bacterial infections and cancer .
Uniqueness of 3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea
This compound stands out due to its specific combination of structural features that confer unique biological activities not commonly found in other compounds. Its dual functionality as both an antibacterial and anticancer agent highlights its potential as a versatile therapeutic candidate.
Case Study 1: Antibacterial Activity Assessment
A study conducted on related benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications in the benzothiazole structure could enhance antibacterial efficacy, suggesting that similar modifications to this compound could yield promising results .
Case Study 2: Anticancer Efficacy Evaluation
In vitro studies evaluating the anticancer potential of thiourea derivatives showed that certain compounds effectively inhibited the proliferation of cancer cell lines. These findings suggest that further exploration of this compound may reveal similar or enhanced anticancer properties .
Mechanism of Action
The mechanism of action of 3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can be utilized in catalytic processes or as probes for detecting specific ions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Thiourea Derivatives Targeting EGFR
Several thiourea-based compounds exhibit EGFR inhibition, a key therapeutic target in cancer. Notable examples include:
- Compound 8b (1-(3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide): Features a fluorophenyl-thiourea group and demonstrates an IC50 of 14.8 nM against EGFR. Its potency is attributed to hydrogen bonding with residues like Met793 and Thr854 in the EGFR active site .
- JYL1421 (N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea): Contains a sulfonamide group linked to a thiourea core, analogous to the pyrrolidine-sulfonyl group in the target compound. This substitution enhances hydrophobic interactions and solubility, critical for blood-brain barrier penetration .
Key Structural Differences :
- The target compound substitutes the benzothiazole-phenyl group, which may enhance π-π interactions compared to the quinazoline or fluorophenyl groups in analogues.
- The pyrrolidine-sulfonyl group offers conformational flexibility distinct from rigid tert-butyl or methylsulfonyl groups in JYL1421 .
Benzothiazole-Containing Compounds
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one : Synthesized by Chakib et al., this compound highlights the benzothiazole moiety’s role in stabilizing molecular interactions. However, its biological activity remains uncharacterized in the provided evidence .
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole : Combines benzothiazole with a pyrazoline ring, a structure associated with antitumor activity. The methoxyphenyl group may mimic the electron-donating effects of the pyrrolidine-sulfonyl group in the target compound .
Table 1: Comparison of Thiourea and Benzothiazole Derivatives
SAR Insights :
- Thiourea Core : Essential for hydrogen bonding with kinase ATP pockets. Substitutions on the aryl groups (e.g., chloro, bromo, methoxy) fine-tune selectivity and potency .
- Benzothiazole Moiety : Enhances planar stacking in hydrophobic pockets. The 1,3-benzothiazol-2-yl group in the target compound may improve binding compared to simpler thiazole rings .
- Sulfonyl Groups : The pyrrolidine-sulfonyl group in the target compound likely improves solubility and metabolic stability over bulkier tert-butyl groups (e.g., JYL1421) .
Biological Activity
The compound 3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of Thiourea Derivatives
Thioureas are organic compounds characterized by the presence of the thiourea functional group, which consists of a carbon atom double-bonded to sulfur and single-bonded to nitrogen. These compounds have been extensively studied for their biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The structural versatility of thioureas allows for modifications that can enhance their biological efficacy.
2. Synthesis of the Compound
The synthesis of This compound involves the reaction of appropriate benzothiazole and pyrrolidine derivatives with isothiocyanates or thiocarbamates. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
3.1 Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, the compound has shown potent inhibitory effects against various cancer cell lines, including:
- Breast Cancer : IC50 values ranging from 3 to 14 µM were reported for derivatives targeting breast cancer cells.
- Leukemia : The compound exhibited IC50 values as low as 1.50 µM against human leukemia cell lines, indicating strong cytotoxicity.
The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression, including angiogenesis and apoptosis induction .
3.2 Antimicrobial Activity
Thiourea derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with IC50 values in the nanomolar range.
- Antifungal Activity : Significant inhibition of fungal growth was observed in various assays, highlighting its potential as an antifungal agent.
The structure-activity relationship (SAR) studies suggest that modifications in the thiourea moiety can enhance antimicrobial potency .
3.3 Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
4. Case Studies
Several case studies illustrate the biological efficacy of thiourea derivatives:
- A study by Sumaira et al. synthesized a series of thiourea derivatives that showed strong antioxidant activity alongside anticancer effects, with IC50 values ranging from 7 to 20 µM against various cancer cell lines .
- Another investigation focused on a novel thiourea derivative that displayed significant activity against resistant strains of bacteria and fungi, suggesting its potential use in treating infections caused by multidrug-resistant pathogens .
5. Data Summary
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Anticancer (Breast) | 3 - 14 | |
| Anticancer (Leukemia) | 1.50 | |
| Antibacterial | Nanomolar range | |
| Antifungal | Variable | |
| Anti-inflammatory | N/A |
6. Conclusion
The compound This compound exhibits a broad spectrum of biological activities, particularly in anticancer and antimicrobial domains. Its ability to modulate various biological pathways makes it a promising candidate for further research and potential therapeutic applications. Continued exploration into its mechanisms of action and efficacy in vivo will be crucial for developing effective treatments based on this compound.
Q & A
Q. What are the standard synthetic routes for preparing 3-[2-(1,3-benzothiazol-2-yl)phenyl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the thiourea core : Reacting a primary amine (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with an isothiocyanate derivative (e.g., 4-(pyrrolidine-1-sulfonyl)benzoyl isothiocyanate) in anhydrous DMF under reflux for 4–6 hours. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol .
Characterization of intermediates :
- NMR spectroscopy : Confirm the presence of thiourea protons (NH groups) at δ 9.5–10.5 ppm in NMR and carbonyl/thioamide carbons in NMR.
- Mass spectrometry (HRMS) : Validate molecular ion peaks matching the calculated mass (e.g., [M+H]).
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (deviation < 0.4%) .
Q. How are reaction conditions optimized to improve yields during thiourea synthesis?
Methodological Answer: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency compared to THF or acetone .
- Catalyst use : Acidic conditions (e.g., HCl) accelerate cyclization of thioureas into oxadiazinane or triazinane derivatives, improving yields by 15–20% .
- Temperature and time : Reflux at 90–100°C for 4 hours maximizes conversion while minimizing side reactions (e.g., hydrolysis) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of the compound?
Methodological Answer:
- and NMR : Identify aromatic protons (δ 7.0–8.5 ppm), thiourea NH signals, and sulfonyl/pyrrolidine groups.
- IR spectroscopy : Detect thioamide C=S stretches (1200–1250 cm) and sulfonyl S=O bands (1150–1200 cm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <3 ppm error .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions between the compound’s thiourea moiety and target active sites (e.g., HIV-1 protease or tumor necrosis factor). Key parameters:
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes using RMSD and hydrogen bond analysis .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) with varying concentrations (1–100 µM) to confirm IC trends.
- Off-target profiling : Use kinase or protease panels to rule out nonspecific inhibition.
- Structural analogs : Compare activity of derivatives (e.g., replacing pyrrolidine with piperidine) to identify pharmacophore requirements .
Q. How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing -NO vs. donating -OCH) with reaction rates in thiourea cyclization or enzymatic inhibition.
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient aryl groups enhance electrophilic reactivity in SNAr reactions .
Q. What experimental designs are recommended for studying the compound’s metabolic stability?
Methodological Answer:
- In vitro assays :
- Metabolite identification : Employ UPLC-QTOF-MS with fragmentation patterns to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Methodological Notes
- Data reproducibility : Cross-validate spectral data with published analogs (e.g., benzothiazole-thiourea derivatives) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
